

In Silico Prediction of Latifoline N-oxide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Latifoline N-oxide

Cat. No.: B1605506

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Abstract

Latifoline N-oxide, a pyrrolizidine alkaloid, belongs to a class of natural compounds known for their potential toxicity, primarily hepatotoxicity, following metabolic activation. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity and safety profile of **Latifoline N-oxide**. By leveraging computational tools, researchers can gain early insights into its pharmacokinetic properties, potential molecular targets, and toxicological endpoints, thereby guiding further experimental investigation and drug development efforts. This document outlines detailed protocols for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking simulations, and proposes a potential signaling pathway involved in its bioactivity. All predictive data presented herein are generated using established computational models and are intended for research and evaluation purposes.

Predicted Physicochemical Properties and Drug-Likeness

The initial step in the in silico evaluation of a compound is the prediction of its fundamental physicochemical properties and its adherence to established drug-likeness rules. These parameters are crucial determinants of a molecule's behavior in a biological system. The data presented below for **Latifoline N-oxide** were generated using the SwissADME web server.

Property	Predicted Value	Acceptable Range for Oral Bioavailability
Physicochemical Properties		
Molecular Formula	C ₂₀ H ₂₇ NO ₈	-
Molecular Weight	409.43 g/mol	≤ 500 g/mol
LogP (Consensus)	1.45	≤ 5
Water Solubility (LogS)	-2.89	-
Topological Polar Surface Area (TPSA)	115.15 Å ²	≤ 140 Å ²
Lipinski's Rule of Five		
Hydrogen Bond Donors	1	≤ 5
Hydrogen Bond Acceptors	8	≤ 10
Rotatable Bonds	5	≤ 10
Drug-Likeness		
Bioavailability Score	0.55	-
Ghose Filter Violations	0	0
Veber Filter Violations	0	0
Egan Filter Violations	0	0

Predicted Pharmacokinetics (ADMET)

Understanding the ADMET profile of a compound is critical for assessing its potential as a drug candidate. The following pharmacokinetic parameters for **Latifoline N-oxide** were predicted using the pkCSM and SwissADME web servers.

Parameter	Predicted Value	Interpretation
Absorption		
Caco-2 Permeability (log Papp)	0.35	Moderate
Intestinal Absorption (Human)	85.2%	High
P-glycoprotein Substrate	Yes	Potential for efflux from cells
Distribution		
VDss (human, log L/kg)	0.15	Low distribution into tissues
BBB Permeability (logBB)	-0.98	Low
CNS Permeability (logPS)	-2.54	Low
Metabolism		
CYP1A2 Substrate	No	-
CYP2C19 Substrate	No	-
CYP2C9 Substrate	Yes	Potential for metabolism by CYP2C9
CYP2D6 Substrate	Yes	Potential for metabolism by CYP2D6
CYP3A4 Substrate	Yes	Potential for metabolism by CYP3A4
Excretion		
Total Clearance (log ml/min/kg)	0.21	Low
Renal OCT2 Substrate	No	-
Toxicity		
AMES Toxicity	No	Non-mutagenic
Hepatotoxicity	Yes	Potential for liver injury
hERG I Inhibitor	No	Low risk of cardiotoxicity

Molecular Docking Analysis

Pyrrolizidine alkaloids are known to be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters that can form adducts with cellular macromolecules, a key event in their hepatotoxicity.[1] To investigate the potential interaction of **Latifoline N-oxide** with a key metabolic enzyme, a hypothetical molecular docking study was conceptualized with human Cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism.

Hypothetical Docking Results

The following table presents a hypothetical outcome of a molecular docking simulation between **Latifoline N-oxide** and the active site of CYP3A4 (PDB ID: 1W0E).[2]

Parameter	Hypothetical Value/Residues
Binding Affinity (kcal/mol)	-8.5
Key Interacting Residues	
Hydrogen Bonds	Ser119, Arg212
Hydrophobic Interactions	Phe108, Phe215, Phe304
Heme Interaction	Proximity to the heme iron

These hypothetical results suggest a favorable binding of **Latifoline N-oxide** within the active site of CYP3A4, positioning it for oxidative metabolism.

Experimental Protocols

In Silico ADMET Prediction

- Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of **Latifoline N-oxide** using web-based computational models.
- Methodology:
 - Ligand Preparation: The 2D structure of **Latifoline N-oxide** is obtained in the SMILES (Simplified Molecular Input Line Entry System) format.

- SwissADME Analysis: The SMILES string of **Latifoline N-oxide** is submitted to the SwissADME web server ([3--INVALID-LINK--](#)) The server calculates physicochemical properties, pharmacokinetic parameters, drug-likeness based on multiple rules (e.g., Lipinski's, Ghose, Veber, Egan), and a bioavailability score.
- pkCSM Analysis: The SMILES string is also submitted to the pkCSM server ([45](#)) This server provides a more extensive set of predictions, including Caco-2 permeability, intestinal absorption, volume of distribution (VDss), blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) substrate and inhibitor predictions, total clearance, and various toxicity endpoints such as AMES toxicity and hepatotoxicity.[\[5\]](#)
- Data Compilation: The predicted quantitative values from both servers are compiled into structured tables for analysis and comparison.

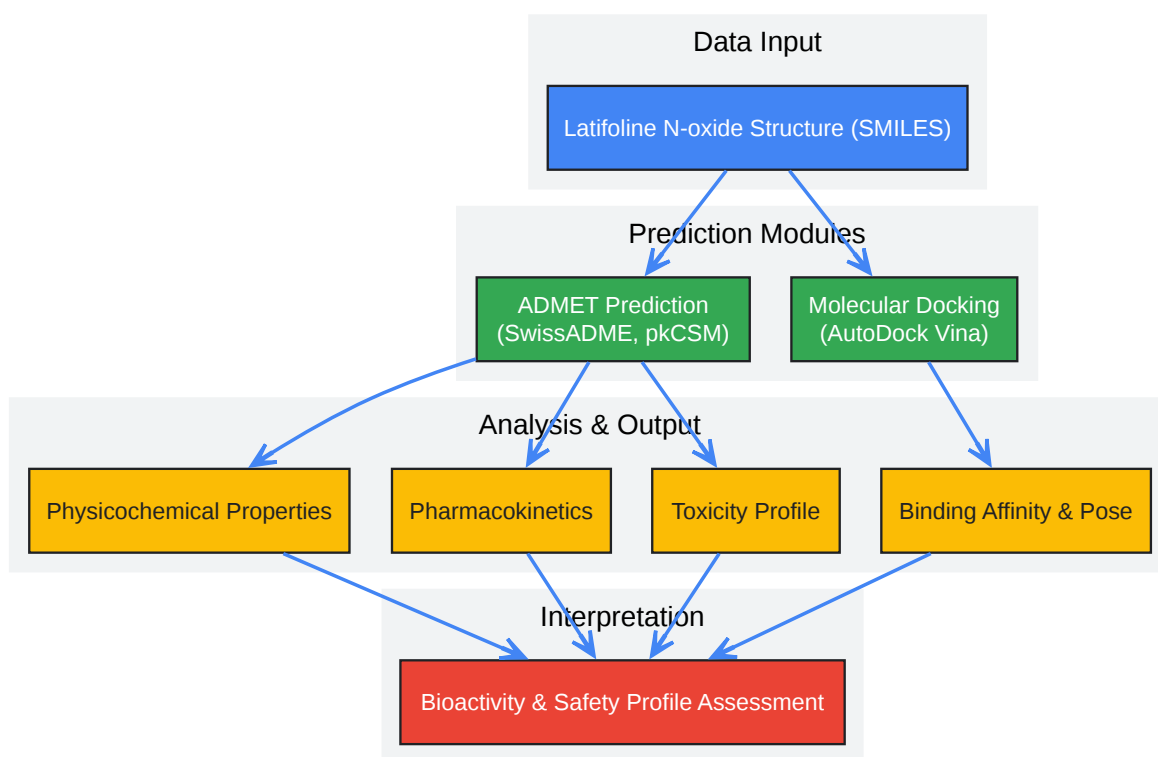
Molecular Docking Simulation (Hypothetical Protocol)

- Objective: To predict the binding mode and affinity of **Latifoline N-oxide** to the active site of human Cytochrome P450 3A4.
- Methodology:
 - Receptor Preparation:
 - The 3D crystal structure of human CYP3A4 is downloaded from the Protein Data Bank (PDB ID: 1W0E).[\[2\]](#)
 - Using molecular modeling software (e.g., UCSF Chimera, PyMOL), all water molecules and co-crystallized ligands are removed from the PDB file.
 - Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.
 - The prepared receptor structure is saved in the PDBQT format, which includes atomic charges and atom types for use with AutoDock Vina.
 - Ligand Preparation:

- The 3D structure of **Latifoline N-oxide** is generated from its SMILES string using a program like Open Babel.
- The ligand's rotatable bonds are defined, and Gasteiger charges are computed.
- The prepared ligand structure is saved in the PDBQT format.
- Grid Box Generation:
 - A grid box is defined to encompass the active site of CYP3A4. The center of the grid is typically set to the geometric center of the co-crystallized ligand (if available) or the heme group.
 - The dimensions of the grid box (e.g., 25 x 25 x 25 Å) are set to be large enough to allow the ligand to move and rotate freely within the binding pocket.
- Docking with AutoDock Vina:
 - AutoDock Vina is used to perform the docking simulation.^{[6][7]} The program uses a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the receptor's active site.
 - The prepared receptor and ligand PDBQT files, along with a configuration file specifying the grid box parameters, are used as input.
 - The simulation is run with an exhaustiveness parameter (e.g., 8 or 16) to control the thoroughness of the conformational search.
- Analysis of Results:
 - The output from AutoDock Vina includes the binding affinity (in kcal/mol) for the top-ranked binding poses.
 - The predicted binding poses are visualized using molecular graphics software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizations

In Silico Bioactivity Prediction Workflow

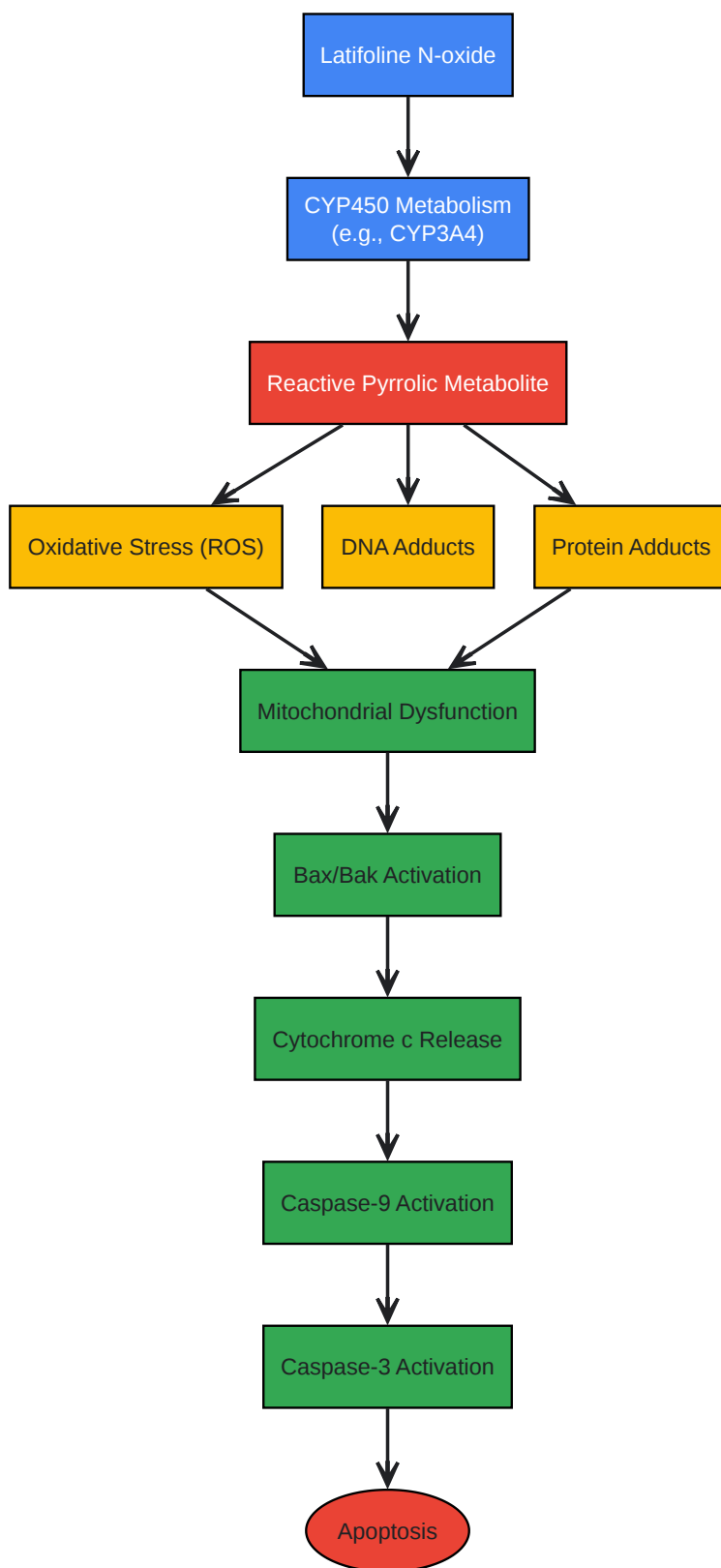


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Caption: Workflow for the in silico prediction of **Latifoline N-oxide** bioactivity.

Proposed Signaling Pathway for PA-Induced Hepatotoxicity

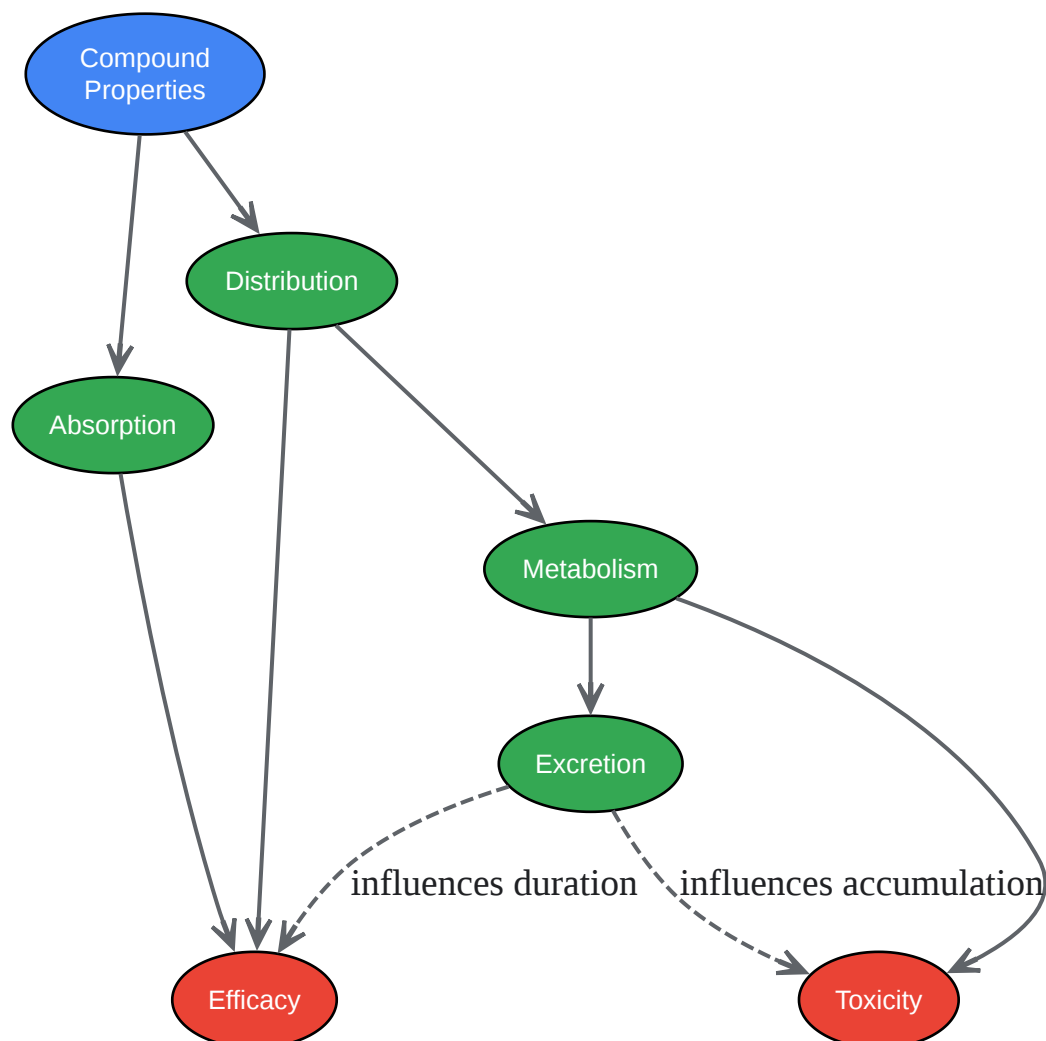
The hepatotoxicity of pyrrolizidine alkaloids is often linked to the induction of apoptosis in liver cells. The reactive metabolites generated by CYP450 enzymes can cause cellular stress, leading to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.^{[8][9]}



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Caption: Proposed intrinsic apoptosis pathway activated by **Latifoline N-oxide** metabolites.

Logical Relationships in ADMET Prediction



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Caption: Interdependencies of pharmacokinetic parameters in drug discovery.

Conclusion

The in silico prediction of the bioactivity of **Latifoline N-oxide** provides valuable, albeit preliminary, data for its potential pharmacokinetic and toxicological profile. The predictive models suggest that while **Latifoline N-oxide** may possess favorable physicochemical properties for oral absorption, its potential for hepatotoxicity, a known characteristic of pyrrolizidine alkaloids, is a significant concern. The hypothetical molecular docking study illustrates a plausible mechanism for its metabolic activation by CYP3A4, initiating the toxic

cascade. The proposed signaling pathway highlights the induction of apoptosis as a likely consequence of this metabolic activation. It is imperative that these computational predictions are validated through rigorous in vitro and in vivo experimental studies to fully characterize the bioactivity and safety of **Latifoline N-oxide**.

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- To cite this document: BenchChem. [In Silico Prediction of Latifoline N-oxide Bioactivity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605506#in-silico-prediction-of-latifoline-n-oxide-bioactivity]

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